molecular formula C20H17FN2O3S B2763960 (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448048-01-8

(4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2763960
CAS No.: 1448048-01-8
M. Wt: 384.43
InChI Key: DFQSKHGDDUCLKZ-UHFFFAOYSA-N
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Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that features a pyrrole ring, a phenyl group, a fluorophenyl sulfonyl group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and fluorophenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl and fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrrole ring and phenyl groups can participate in π-π stacking interactions, while the fluorophenyl sulfonyl group can form hydrogen bonds with biological molecules. The azetidinone moiety can act as a reactive site for covalent bonding with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-pyrrol-1-yl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone
  • (4-(1H-pyrrol-1-yl)phenyl)(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-(1H-pyrrol-1-yl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is unique due to the presence of the fluorophenyl sulfonyl group, which can enhance its reactivity and binding affinity in biological systems. The fluorine atom can also influence the compound’s electronic properties, making it distinct from its analogues.

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c21-16-5-9-18(10-6-16)27(25,26)19-13-23(14-19)20(24)15-3-7-17(8-4-15)22-11-1-2-12-22/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQSKHGDDUCLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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